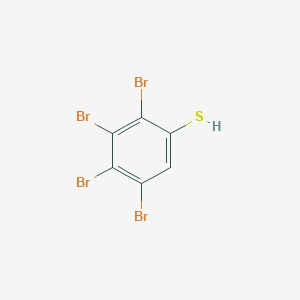
2,3,4,5-Tetrabromobenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrabromobenzene-1-thiol is an organobromine compound characterized by the presence of four bromine atoms and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the bromination of benzene using bromine in the presence of a catalyst such as iron (III) bromide. The resulting tetrabromobenzene is then subjected to thiolation using thiolating agents like thiourea or hydrogen sulfide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to avoid over-bromination, and the thiolation step is conducted under an inert atmosphere to prevent oxidation of the thiol group.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrabromobenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or convert the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include debrominated benzene derivatives and sulfides.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrabromobenzene-1-thiol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrabromobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrabromobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrabromobenzene: Similar structure but different bromine atom positions, leading to different reactivity and properties.
1,2,4,5-Tetrabromobenzene-1-ol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical behavior .
Uniqueness
2,3,4,5-Tetrabromobenzene-1-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
443683-21-4 |
|---|---|
Fórmula molecular |
C6H2Br4S |
Peso molecular |
425.76 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromobenzenethiol |
InChI |
InChI=1S/C6H2Br4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Clave InChI |
QALHGQLETDKQCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)Br)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



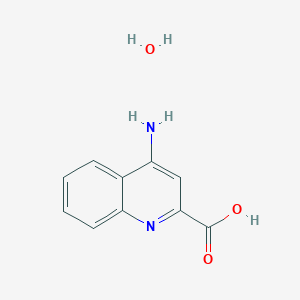
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
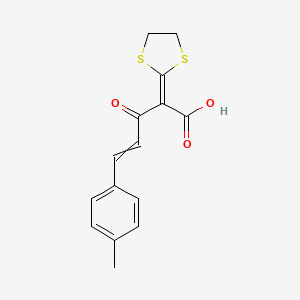

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
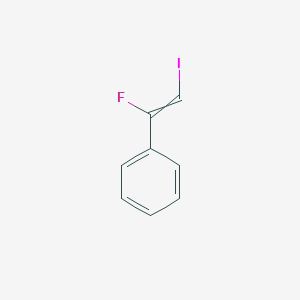

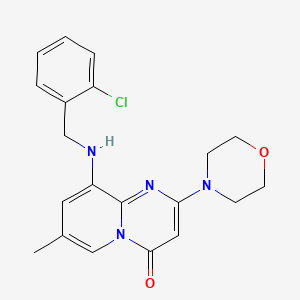
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
